Hydrolyzed Fumonisin B2
Overview
Description
Hydrolyzed Fumonisin B2 (HFB2) is a mycotoxin produced by Fusarium fungi that infect many cereal grains and other foods . It is a hydrolysis product of fumonisins (HF) and retains biological activity . Due to the high frequency and concentration of contamination, fumonisins are likely to have an impact on human and animal health .
Synthesis Analysis
An accurate, reliable, and specific method was developed for the quantitative determination of fumonisins B1, B2, B3, and their hydrolyzed metabolites . The method uses ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .Molecular Structure Analysis
The molecular structure of Hydrolyzed Fumonisin B2 has been analyzed using ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .Chemical Reactions Analysis
The chemical reactions involving Hydrolyzed Fumonisin B2 have been studied using LC-MS/MS .Physical And Chemical Properties Analysis
The physical and chemical properties of Hydrolyzed Fumonisin B2 have been analyzed using ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .Scientific Research Applications
Analytical and Detection Methods
- Hydrolyzed Fumonisin B2 (HFB2) is significant in analytical chemistry for detecting mycotoxin levels in food products. A study by Seefelder, Knecht, and Humpf (2003) explored the binding of fumonisins to matrix components in thermally treated food, demonstrating the formation of artifacts like HFB2 under certain conditions, which can be analyzed using liquid chromatography-electrospray ionization-tandem mass spectrometry (Seefelder, Knecht, & Humpf, 2003).
Detoxification and Biodegradation
- The enzyme aminotransferase FumI from Sphingopyxis sp. MTA144, as described by Hartinger et al. (2011), can deaminate hydrolyzed fumonisin B1, a step in the catabolic pathway of fumonisins. This implies potential applications in biotechnological detoxification of HFB2 (Hartinger et al., 2011).
Food Safety and Mycotoxin Management
- Research by Zhang et al. (2022) developed a method for determining fumonisins and their hydrolyzed metabolites, including HFB2, in broiler chicken feed and excreta, highlighting its importance in food safety and mycotoxin management (Zhang et al., 2022).
Food Processing
- The study by Palencia et al. (2003) showed that traditional nixtamalization methods used in tortilla preparation reduce total fumonisins, converting some to hydrolyzed forms like HFB2, which is relevant to understanding the impact of food processing techniques on mycotoxin levels (Palencia et al., 2003).
Understanding Mycotoxin Chemistry
- A study by Badria, Abbas, and Shier (1995) on the chemical transformation of hydrolyzed fumonisin B1 to HFB2 provides insights into the stability and reactivity of these mycotoxins, crucial for understanding their behavior and risks in different environments (Badria, Abbas, & Shier, 1995).
Toxicology and Health Research
- Research by Voss et al. (2009) indicated that hydrolyzed fumonisin B1, closely related to HFB2, did not cause neural tube defects in an LM/Bc mouse model, highlighting the importance of studying hydrolyzed fumonisins in toxicological and health-related research (Voss et al., 2009).
Environmental and Agricultural Applications
- Heinl et al. (2011) identified and studied an aminotransferase from bacterium ATCC 55552 that deaminates hydrolyzed fumonisin B1, suggesting potential applications in environmental and agricultural settings for mycotoxin degradation (Heinl et al., 2011).
Safety And Hazards
Hydrolyzed Fumonisin B2 is considered hazardous. It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause cancer . It may also cause damage to organs through prolonged or repeated exposure . Epidemiological investigations have shown that in high-exposure populations, fumonisins are associated with esophageal cancer, primary liver cancer, neural-tube defects, and cardiovascular diseases .
Future Directions
Future initiatives to better understand the relationship between fumonisins and human health should emphasize validation of biomarkers, such as urinary fumonisin B1 concentration, as well as comparative studies to determine which animal models are most relevant to humans . The harmful effects of Hydrolyzed Fumonisin B2 cannot be ignored during food safety risk assessment .
properties
IUPAC Name |
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO4/c1-5-6-12-17(3)22(27)21(26)14-16(2)11-9-7-8-10-13-19(24)15-20(25)18(4)23/h16-22,24-27H,5-15,23H2,1-4H3/t16-,17+,18-,19+,20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYFGSXVLITXCG-FAGWYDQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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